molecular formula C40H100Cl10N10 B1255023 5,10,15,20,25,30,35,40-Octaazatetratetracont-22-ene-1,44-diamine, N,N'-diethyl-, decahydrochloride, (22Z)- CAS No. 304911-08-8

5,10,15,20,25,30,35,40-Octaazatetratetracont-22-ene-1,44-diamine, N,N'-diethyl-, decahydrochloride, (22Z)-

Cat. No.: B1255023
CAS No.: 304911-08-8
M. Wt: 1075.8 g/mol
InChI Key: SDCORWASRCIIGQ-BBHADUDGSA-N
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Description

N-Ethyl-N’-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride is a complex organic compound characterized by its multiple amine groups and long carbon chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of smaller amine-containing molecules, which are then linked together through a series of reactions such as alkylation, amination, and condensation. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: Reduction reactions can convert any present nitro groups back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or other amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions could produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its multiple amine groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its interactions with proteins and enzymes. Its structure suggests potential as a ligand in binding studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their activity against various diseases, including cancer and infectious diseases.

Industry

In industrial applications, the compound might be used in the production of polymers, coatings, and other materials. Its multiple functional groups could provide unique properties to the final products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyamines and long-chain amines, such as spermidine and spermine. These compounds share structural features like multiple amine groups and long carbon chains.

Uniqueness

What sets N-Ethyl-N’-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride apart is its specific arrangement of amine groups and the presence of the (Z)-but-2-enyl group. This unique structure could confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

304911-08-8

Molecular Formula

C40H100Cl10N10

Molecular Weight

1075.8 g/mol

IUPAC Name

N-ethyl-N'-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride

InChI

InChI=1S/C40H90N10.10ClH/c1-3-41-23-5-7-25-43-27-9-11-29-45-31-13-15-33-47-35-17-19-37-49-39-21-22-40-50-38-20-18-36-48-34-16-14-32-46-30-12-10-28-44-26-8-6-24-42-4-2;;;;;;;;;;/h21-22,41-50H,3-20,23-40H2,1-2H3;10*1H/b22-21-;;;;;;;;;;

InChI Key

SDCORWASRCIIGQ-BBHADUDGSA-N

Isomeric SMILES

CCNCCCCNCCCCNCCCCNCCCCNC/C=C\CNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC=CCNCCCCNCCCCNCCCCNCCCCNCC.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Synonyms

CGC-11150

Origin of Product

United States

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